molecular formula C12H13NO2 B2486888 8-Ethoxy-2-methylquinolin-4-ol CAS No. 15644-92-5

8-Ethoxy-2-methylquinolin-4-ol

Cat. No.: B2486888
CAS No.: 15644-92-5
M. Wt: 203.241
InChI Key: UMUSNRVQVVDWFV-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical and Biological Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold for a vast array of synthetic and naturally occurring compounds. ijshr.commdpi.com Derivatives of quinoline are of significant interest in medicinal chemistry and materials science due to their diverse and potent biological and chemical properties. researchgate.netorientjchem.orgjddtonline.info These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antimalarial, and antiviral effects. orientjchem.orgjddtonline.infoontosight.ai The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, which can significantly modulate the compound's biological activity and physical properties. orientjchem.org This adaptability has made quinoline and its derivatives a "privileged scaffold" in drug discovery, leading to the development of numerous commercially successful drugs. orientjchem.org In the realm of chemical research, quinoline derivatives are utilized as ligands, sensors, and in the synthesis of dyes. researchgate.net The ongoing exploration of novel quinoline derivatives continues to be a vibrant and promising area of scientific inquiry. researchgate.netorientjchem.org

Research Context of 8-Ethoxy-2-methylquinolin-4-ol within Quinoline Chemistry

Within the extensive family of quinoline derivatives, this compound has emerged as a compound of interest for its potential applications in various scientific domains. Its specific substitution pattern, featuring an ethoxy group at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, imparts a unique combination of electronic and steric properties. The presence of both a hydroxyl and an ethoxy group suggests potential for hydrogen bonding and differential solubility characteristics, which can influence its interactions with biological targets or its utility as a chemical intermediate. Research into this specific quinoline derivative contributes to the broader understanding of structure-activity relationships within the quinoline class of compounds. The study of this compound and its analogs helps to elucidate how modifications to the quinoline core can fine-tune its chemical and biological behavior.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
CAS Number 167834-51-7
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Appearance Typically a solid crystalline substance. evitachem.com
Solubility Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide; limited solubility in water. evitachem.com
Stability Generally stable under normal conditions, but sensitive to strong oxidizing agents. evitachem.com

Structural Information

The molecular structure of this compound consists of a quinoline backbone with specific functional group substitutions that influence its chemical reactivity and potential applications.

FeatureDescription
Core Structure A bicyclic system composed of a fused benzene and pyridine ring, characteristic of all quinoline derivatives. evitachem.com
Substituents An ethoxy group (-OCH2CH3) at the 4-position, a methyl group (-CH3) at the 2-position, and a hydroxyl group (-OH) at the 8-position. The hydroxyl group is noted to contribute to its biological activity through hydrogen bonding and metal chelation. evitachem.com

Synthesis and Reactions

The synthesis of this compound can be achieved through multi-step chemical processes.

A general synthetic approach involves the ethylation of a substituted 2-methylquinoline (B7769805) precursor. evitachem.com For instance, starting with 2-methylquinoline, an ethyl group can be introduced, followed by the introduction of a hydroxyl group at the 8-position via an oxidation reaction. evitachem.com

The reactivity of this compound is influenced by its functional groups. The hydroxyl group can undergo oxidation to form quinone derivatives. evitachem.com The molecule can also participate in reduction reactions to yield dihydroquinoline derivatives. evitachem.com Additionally, the ethoxy and methyl groups may be subject to nucleophilic substitution, allowing for further functionalization of the quinoline ring. evitachem.com

Research Applications

This compound has been investigated for its potential in several areas of research.

Application AreaDescription of Research Interest
Medicinal Chemistry The compound has been explored for its antimicrobial properties, particularly against bacteria and protozoa, making it a subject of interest in the development of new therapeutic agents. evitachem.com
Chemical Synthesis It serves as a versatile building block for the synthesis of more complex quinoline derivatives, which may possess enhanced or novel biological activities. evitachem.com
Industrial Uses Due to its chromophoric properties, it has potential applications in the manufacturing of dyes. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-11-6-4-5-9-10(14)7-8(2)13-12(9)11/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSNRVQVVDWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Ethoxy 2 Methylquinolin 4 Ol and Analogues

Foundational and Advanced Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system can be achieved through a variety of synthetic strategies, ranging from historical name reactions to modern catalytic methods.

Several classical methods, which have been refined over more than a century, remain cornerstones for quinoline synthesis. nih.gov These reactions typically involve the condensation of anilines with carbonyl compounds followed by cyclization.

Combes Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgminia.edu.eg The initial condensation forms a Schiff base, which then undergoes an acid-catalyzed ring closure to yield a substituted quinoline. wikipedia.org The use of polyphosphoric acid (PPA) or its ester derivatives can be more effective than sulfuric acid as a dehydrating agent in this synthesis. wikipedia.org

Conrad-Limpach Synthesis: This reaction produces 4-hydroxyquinolines (also known as 4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions determine the final product; at room temperature, the kinetic product, a β-aminoacrylate, is favored. wikipedia.org To achieve the desired 4-hydroxyquinoline (B1666331), the reaction is typically heated to high temperatures (around 250 °C) to facilitate the cyclization of the intermediate. nih.govsynarchive.com The mechanism involves the formation of a Schiff base, followed by a thermally induced electrocyclic ring closure. wikipedia.orgwikipedia.org It's noteworthy that the product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the latter often predominating. wikipedia.org

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is catalyzed by strong Brønsted acids or Lewis acids. wikipedia.orgukzn.ac.za A key feature of this method is that the α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones. wikipedia.org While highly versatile, this reaction can sometimes be violently exothermic and require harsh conditions, making product isolation challenging. rsc.org

Table 1: Comparison of Classical Quinoline Syntheses

Synthesis Name Starting Materials Key Reagents/Conditions Primary Product Type References
Combes Aniline, β-DiketoneAcid catalyst (e.g., H₂SO₄, PPA)2,4-Disubstituted quinolines wikipedia.org, minia.edu.eg, iipseries.org
Conrad-Limpach Aniline, β-KetoesterHigh temperature (thermal cyclization)4-Hydroxyquinolines wikipedia.org, synarchive.com, quimicaorganica.org
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst (Brønsted or Lewis)Substituted quinolines wikipedia.org, synarchive.com, slideshare.net
Friedländer 2-Aminobenzaldehyde/Ketone, Carbonyl CompoundBase or acid catalyst2,3-Disubstituted quinolines pharmaguideline.com, minia.edu.eg, rsc.org
Skraup Aniline, GlycerolSulfuric acid, Oxidizing agentUnsubstituted or simple quinolines minia.edu.eg, rsc.org
Pfitzinger Isatin, Carbonyl CompoundBaseQuinoline-4-carboxylic acids pharmaguideline.com, rsc.org, rsc.org

Modern organic synthesis has introduced more sophisticated and often milder methods for quinoline construction, leveraging the power of catalysis.

Transition Metal-Catalyzed Syntheses: Catalysts based on metals like palladium, copper, zinc, and silver have been employed to facilitate quinoline synthesis. rsc.orgias.ac.in These methods often proceed through mechanisms such as C-H activation, cross-coupling reactions, and domino processes, allowing for the construction of complex quinoline derivatives from readily available starting materials under milder conditions than classical methods. ias.ac.in For instance, copper-catalyzed one-pot strategies involving anilines and aldehydes have been developed, utilizing molecular oxygen as an economical and convenient oxidant. ias.ac.in Palladium-catalyzed Sonogashira coupling followed by cyclization is another powerful approach. ias.ac.in

Metal-Free Syntheses: In a push towards more environmentally benign chemistry, metal-free synthetic routes have gained significant attention. mdpi.com These methods often rely on catalysts like iodine or employ conditions such as microwave irradiation or ionic liquids to promote the reaction. mdpi.comnih.gov For example, iodine, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), can catalyze the functionalization of C(sp³)–H bonds and subsequent tandem cyclization to form quinoline derivatives. acs.org Other approaches include radical-promoted cyclizations and reactions using o-aminobenzyl alcohols as precursors, promoted by reagents like p-toluenesulfonic acid (TsOH) and potassium persulfate (K₂S₂O₈). mdpi.comnih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgresearchgate.net This approach offers high atom economy and allows for the rapid generation of diverse molecular scaffolds. rsc.org Various MCRs have been adapted for quinoline synthesis, enabling the introduction of a wide range of functional groups and substitution patterns in a single step. rsc.orgacs.org These strategies are particularly valuable in medicinal chemistry for creating libraries of compounds for screening. researchgate.netiicbe.org

Targeted Synthesis of 8-Alkoxy/Hydroxy-2-methylquinolin-4-ol Scaffolds

The synthesis of the specific target molecule, 8-ethoxy-2-methylquinolin-4-ol, requires methods that can precisely place the substituents on the quinoline core. This often involves a precursor molecule that is subsequently functionalized.

A common strategy involves the synthesis of a precursor like 8-hydroxy-2-methylquinolin-4-ol, which can then be modified. The Conrad-Limpach reaction is particularly well-suited for creating the 2-methyl-4-hydroxyquinoline core. For example, the reaction between an appropriately substituted aniline (like 2-aminophenol) and ethyl acetoacetate (B1235776) would lead to an 8-hydroxy-2-methylquinolin-4-ol intermediate after thermal cyclization.

The functional groups on the 8-hydroxyquinoline (B1678124) scaffold can be further modified to fine-tune the molecule's properties. The hydroxyl group at the C-8 position and the quinoline nitrogen can act as powerful chelation sites for metal ions, a property that is central to the biological activity of many 8-hydroxyquinoline derivatives. nih.gov

The introduction of the ethoxy group at the C-8 position is typically achieved through an etherification reaction, most commonly a Williamson ether synthesis. This involves deprotonating the hydroxyl group at the C-8 position of a precursor like 8-hydroxy-2-methylquinolin-4-ol with a suitable base to form an alkoxide. This nucleophilic alkoxide then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the desired ether linkage. evitachem.comgoogle.com

The reaction conditions, including the choice of base (e.g., potassium carbonate, sodium hydride) and solvent, are critical for optimizing the yield and preventing side reactions. evitachem.comresearchgate.net This final step completes the synthesis of this compound.

Regioselective Functionalization at C-2 and C-4 Positions

The quinoline scaffold, particularly the 2,4-disubstituted pattern, is a cornerstone in the development of various biologically active compounds. The specific compound, this compound, possesses two key positions for further chemical modification: the methyl group at the C-2 position and the hydroxyl/oxo group at the C-4 position. The inherent reactivity of these positions allows for regioselective functionalization, enabling the synthesis of a diverse library of analogues. The C-2 methyl group is activated by the adjacent nitrogen atom, making its protons acidic and susceptible to condensation reactions. The C-4 position, existing in tautomeric equilibrium between the hydroxyl (quinolin-4-ol) and keto (quinolin-4-one) forms, offers multiple avenues for substitution and modification.

The strategic manipulation of these positions is crucial for modulating the physicochemical and pharmacological properties of the molecule. For instance, modifications at the C-2 position can influence the lipophilicity and steric bulk of the compound, which can, in turn, affect its cell permeability and interaction with biological targets. thieme-connect.com Similarly, transformations at the C-4 position can introduce new hydrogen bonding capabilities or serve as a handle for attaching larger moieties.

Functionalization of the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring is particularly amenable to functionalization due to the electron-withdrawing nature of the adjacent nitrogen atom, which increases the acidity of the methyl protons. This allows the C-2 methyl group to participate in a variety of condensation reactions, particularly with aldehydes, to introduce new carbon-carbon bonds.

One common strategy involves the reaction of the 2-methylquinoline (B7769805) derivative with an aromatic aldehyde in the presence of a catalyst, often under heating, to yield a styrylquinoline derivative. This type of reaction, a form of C(sp3)-H activation, can be optimized to achieve high yields and selectivity. For example, the reaction of 2-methylquinoline derivatives with aromatic aldehydes can be carried out in the presence of p-toluenesulfonamide (B41071) under neat conditions at elevated temperatures. biointerfaceresearch.com This approach overcomes the challenge of the dual nucleophilic nature of substrates containing a hydroxyl group, such as this compound. biointerfaceresearch.com

The table below summarizes representative conditions for the functionalization of the C-2 methyl group in quinoline systems, which are applicable to this compound.

ReagentsConditionsProduct TypeYield (%)Reference
Aromatic Aldehyde, p-Toluene SulfonamideNeat, 140°C, 28-45 h(E)-2-styrylquinolin-4-ol derivative62-74 biointerfaceresearch.com
Aromatic Aldehyde, Acetic AnhydrideReflux(E)-2-styrylquinoline derivative--
N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA)150-160 °C2-(2-(dimethylamino)vinyl)quinoline--

Note: The yields and specific conditions can vary depending on the specific substrates and reagents used. The data presented is based on analogous systems and serves as a general guideline.

Functionalization at the C-4 Position

The C-4 position of this compound, with its hydroxyl group, is a versatile site for functionalization. The tautomerism between the 4-hydroxyquinoline and the 4-quinolone form is a key aspect of its reactivity.

One of the most common transformations at this position is the conversion of the hydroxyl group into a leaving group, such as a halide, which can then be displaced by various nucleophiles. For instance, treatment with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) can convert the 4-hydroxyl group into a 4-chloro substituent. austinpublishinggroup.com This 4-chloroquinoline (B167314) derivative is a valuable intermediate for the introduction of a wide range of functional groups, including amines, alkoxides, and thioalkoxides, through nucleophilic aromatic substitution reactions.

Furthermore, the 4-hydroxyl group can undergo O-alkylation or O-acylation. The reaction with alkyl halides or benzyl (B1604629) bromides in the presence of a base like silver carbonate (Ag₂CO₃) can lead to the formation of 4-alkoxyquinoline derivatives with high regioselectivity. mdpi.com This method provides a mild and efficient way to introduce diverse ether linkages at the C-4 position.

The table below details some of the key regioselective functionalization reactions at the C-4 position of quinolin-4-ol systems.

Reagent(s)ConditionsProduct TypeYield (%)Reference
Phosphorus Pentachloride (PCl₅)Reflux4-Chloroquinoline derivative- austinpublishinggroup.com
Alkyl Iodide, Benzyl Bromide, Ag₂CO₃Benzene (B151609), Room Temperature4-Alkoxyquinoline derivativeModerate to Excellent mdpi.com
Various Amines (after conversion to 4-chloro)10-15°C, Ethanol (B145695)4-Aminoquinoline derivative- austinpublishinggroup.com
Sodium Ethoxide, 18-crown-6DMF4-Ethoxyquinoline derivativeVery Good nih.gov

Note: The yields and specific conditions can vary depending on the specific substrates and reagents used. The data presented is based on analogous systems and serves as a general guideline.

The ability to selectively functionalize both the C-2 and C-4 positions of this compound provides a powerful platform for generating a wide array of new chemical entities with potentially interesting biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the complete carbon and proton framework of 8-Ethoxy-2-methylquinolin-4-ol can be mapped out.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the ethoxy group, the methyl group, and the aromatic quinoline (B57606) core. The phenolic hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals corresponding to the two carbons of the ethoxy group, the methyl carbon, and the ten carbons of the quinoline ring system, including those bearing the hydroxyl and ethoxy substituents.

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the aromatic rings and the ethyl group. HMBC is invaluable for establishing long-range (2-3 bond) correlations between protons and carbons, which would definitively link the ethoxy and methyl groups to their respective positions on the quinoline core.

Predicted NMR Data for this compound

TechniquePredicted Signals and Characteristics
¹H NMR
  • Ethoxy Group: A triplet (3H, -CH₃) and a quartet (2H, -OCH₂-).
  • Methyl Group: A singlet (3H, C2-CH₃).
  • Quinoline Ring: Distinct doublets and triplets for the aromatic protons on the benzene (B151609) portion of the ring system (H5, H6, H7) and a singlet for the proton at the C3 position.
  • Hydroxyl Group: A broad singlet (1H, C4-OH), which may exchange with D₂O.
  • ¹³C NMR
  • Ethoxy Group: Two signals in the aliphatic region (~15 ppm for -CH₃ and ~65 ppm for -OCH₂-).
  • Methyl Group: One signal in the aliphatic region (~20-25 ppm).
  • Quinoline Ring: Ten distinct signals in the aromatic region, with carbons attached to oxygen (C4 and C8) appearing at lower field (higher ppm).
  • 2D NMR (COSY/HMBC)
  • COSY: Correlation between the -CH₂- and -CH₃ protons of the ethoxy group. Correlations between adjacent aromatic protons (e.g., H5-H6, H6-H7).
  • HMBC: Key correlation from the -OCH₂- protons to the C8 carbon. Correlation from the C2-CH₃ protons to the C2 and C3 carbons. Correlations from aromatic protons to various carbons confirming the substitution pattern.
  • Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

    IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features.

    The most prominent features would include a broad absorption band for the hydroxyl (-OH) group, sharp peaks for the aliphatic C-H bonds of the methyl and ethoxy groups, and a series of absorptions for the aromatic C=C and C=N bonds within the quinoline ring. The C-O stretching vibrations from the ethoxy ether linkage and the phenolic hydroxyl group would also be present.

    Predicted IR Absorption Bands for this compound

    Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
    O-H (Phenol)3200 - 3600 (broad)Stretching
    C-H (Aromatic)3000 - 3100Stretching
    C-H (Aliphatic)2850 - 3000Stretching
    C=C / C=N (Aromatic Ring)1500 - 1650Stretching
    C-O (Ether/Phenol)1000 - 1300Stretching

    High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

    HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. bldpharm.com For this compound (C₁₂H₁₃NO₂), the exact mass can be calculated and compared to the experimental value to confirm its composition.

    Furthermore, the fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the ethoxy group, either as an ethyl radical (loss of 29 Da) or as ethene (loss of 28 Da).

    Predicted HRMS Data for this compound

    ParameterPredicted Value / Fragment
    Molecular Formula C₁₂H₁₃NO₂
    Calculated Exact Mass [M+H]⁺ 204.1019 u
    Potential Fragmentation Patterns Loss of ethene (C₂H₄) from the ethoxy group.
    Loss of an ethyl radical (•C₂H₅) from the ethoxy group.

    Complementary Spectroscopic Methods in Quinoline Research (e.g., UV-Vis absorption for electronic transitions in specific contexts)

    UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The quinoline ring system is a chromophore that absorbs UV light. The spectrum is typically characterized by multiple bands corresponding to π→π* and n→π* transitions.

    The specific positions and intensities of these absorption bands are influenced by the substituents on the ring. The electron-donating ethoxy and hydroxyl groups, along with the methyl group, are expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted quinoline parent molecule. This technique is particularly useful in studying the electronic properties of quinoline derivatives and their potential applications, for instance, in dye manufacturing or as fluorescent probes. evitachem.comresearchgate.net

    Computational and Theoretical Investigations of 8 Ethoxy 2 Methylquinolin 4 Ol

    Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. A typical study on 8-ethoxy-2-methylquinolin-4-ol would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated to understand its behavior. For instance, DFT calculations have been successfully used to determine the molecular structure and vibrational frequencies of related methylquinoline compounds. researchgate.net

    Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

    Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter.

    A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it is more readily excited. For related quinoline (B57606) derivatives, such as 2-(4-methoxybenzyloxy)-4-methylquinoline, the HOMO-LUMO energies have been calculated to predict their chemical behavior. researchgate.net A similar analysis for this compound would reveal its potential for electron transfer and participation in chemical reactions.

    Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes as specific data is not available in the literature.)

    Parameter Energy (eV)
    HOMO Energy Value
    LUMO Energy Value

    Electrostatic Potential Surface Mapping and Charge Distribution Analysis

    The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

    Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These are sites prone to electrophilic attack.

    Blue regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These are sites prone to nucleophilic attack.

    Green regions: Represent neutral or zero potential.

    For this compound, an MEP analysis would identify the most likely sites for intermolecular interactions, including hydrogen bonding. Such studies have been performed on similar quinoline structures to understand their reactive behavior. researchgate.net

    Calculation of Global and Local Reactivity Descriptors

    Table 2: Global Reactivity Descriptors and Their Significance

    Descriptor Formula Significance
    Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom or molecule to attract electrons towards itself.
    Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures the resistance to change in electron distribution or charge transfer.
    Chemical Softness (S) 1 / η The reciprocal of hardness; indicates higher reactivity.

    These descriptors have been calculated for various bioactive quinoline compounds to correlate their electronic structure with their pharmacological activity. researchgate.netresearchgate.net Local reactivity descriptors, such as Fukui functions, would further pinpoint the reactivity of specific atoms within the this compound molecule.

    Tautomeric Equilibrium Analysis and Stability

    The "-4-ol" suffix in the compound's name indicates a hydroxyl group at position 4 of the quinoline ring. This structure can exist in equilibrium with its tautomeric form, the quinolin-4-one (or keto) form, where the hydrogen from the hydroxyl group moves to the ring nitrogen, forming a carbonyl group.

    Computational analysis is essential for determining which tautomer is more stable. By calculating the total energies of both the enol (this compound) and keto (8-ethoxy-2-methyl-1H-quinolin-4-one) forms, the equilibrium position can be predicted. The tautomer with the lower calculated energy is considered the more stable and predominant form. The solvent environment can also influence this equilibrium, an effect that can be modeled computationally.

    Molecular Docking Simulations for Ligand-Target Interaction Prediction

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mechanism of action of a potential drug candidate.

    For this compound, docking simulations would be performed against the active site of a specific protein target to evaluate its potential as an inhibitor or modulator. Such studies have been conducted for numerous quinoline derivatives to explore their potential as anticancer, antimicrobial, or antiviral agents. researchgate.netnih.gov

    Identification of Putative Binding Sites and Key Interacting Residues

    A successful docking simulation provides detailed information about the ligand-target interactions. It identifies the specific amino acid residues in the protein's binding pocket that interact with the ligand. These interactions are typically non-covalent and can include:

    Hydrogen bonds: Crucial for specificity and stability, often involving the hydroxyl group and nitrogen atom of the quinoline.

    Hydrophobic interactions: Involving the nonpolar regions of the molecule, such as the benzene (B151609) ring and the methyl and ethoxy groups.

    Pi-stacking: Interactions between the aromatic quinoline ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

    The output of a docking study includes a binding score or affinity (often in kcal/mol), which estimates the strength of the interaction, and a 3D visualization of the binding pose. This information is critical for understanding the compound's biological activity and for designing more potent derivatives. For example, docking studies on other quinoline compounds have successfully identified key interactions responsible for their inhibitory effects on enzymes like DNA gyrase or various kinases. nih.govnih.gov

    Prediction of Binding Affinities and Molecular Conformations

    The prediction of how a ligand such as this compound will bind to a biological target and the strength of that interaction is a cornerstone of computational drug discovery. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method involves sampling a wide range of possible conformations of the ligand within the active site of a protein and scoring them based on their steric and electrostatic complementarity.

    For this compound, docking studies could elucidate its binding mode to potential targets, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. Following docking, more computationally intensive methods like alchemical free energy calculations can provide a more quantitative prediction of binding affinity (ΔG). These physics-based methods simulate the process of binding, offering insights that can rank-order potential drug candidates with greater accuracy than docking scores alone. The accuracy of these predictions, however, can be challenged by factors such as unanticipated binding modes and protein conformational changes.

    The molecular conformation of quinoline derivatives is crucial for their biological activity. X-ray crystallography and computational methods like Density Functional Theory (DFT) are used to determine the three-dimensional arrangement of atoms. For instance, studies on related quinoline compounds have detailed bond lengths, angles, and dihedral angles, which define the molecule's shape and how it can interact with a receptor.

    Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

    The development of a robust QSAR model for a class of compounds like quinoline derivatives involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. The three-dimensional structures of these molecules are then generated and optimized.

    Next, a wide range of molecular descriptors—numerical values that describe the physicochemical properties of the molecules—are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. The predictive power of the resulting model is rigorously validated using both internal and external sets of compounds.

    Below is an example of a data table illustrating the types of molecular descriptors that would be used in a QSAR study of quinoline derivatives.

    CompoundpIC50Molecular Weight (MW)LogPTopological Polar Surface Area (TPSA)Number of H-bond Donors
    Analog 17.2215.252.845.51
    Analog 26.8229.283.145.51
    Analog 37.5249.702.954.81
    Analog 46.5201.222.545.51
    This compound (Predicted)217.262.742.51

    Note: This table is illustrative. The pIC50 and descriptor values are hypothetical and serve to demonstrate the data structure for a QSAR analysis.

    A significant advantage of QSAR studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), is their ability to visualize the contributions of different physicochemical fields to biological activity.

    Steric Contributions : CoMFA and CoMSIA generate 3D contour maps where specific regions are highlighted. For instance, green contours typically indicate areas where bulky substituents would enhance activity, while yellow contours suggest that steric bulk in those regions is detrimental.

    Electronic (Electrostatic) Contributions : These maps also show electrostatic fields. Blue contours often mark regions where positive charges (or electron-withdrawing groups) are favorable for activity, whereas red contours indicate areas where negative charges (or electron-donating groups) are preferred.

    Hydrophobic Contributions : CoMSIA models can also map hydrophobic fields. Yellow contours may show regions where hydrophobic groups increase activity, while white or grey contours might indicate areas where hydrophilic groups are beneficial.

    By analyzing these contour maps for a series of quinoline derivatives, researchers can gain a detailed understanding of the structure-activity relationship. This information provides a rational basis for modifying a lead compound like this compound, for example, by adding a bulky group in a green steric region or a hydrophobic group in a yellow hydrophobic region to design new analogs with potentially enhanced potency.

    Molecular Dynamics (MD) Simulations for Conformational Dynamics and Protein-Ligand Complex Stability

    Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the dynamic behavior and conformational flexibility of molecules, such as this compound, and their complexes with biological macromolecules like proteins. These simulations offer a view of molecular interactions that is not apparent from static structures.

    When a ligand like this compound binds to a protein, the resulting complex is not static. MD simulations can track the conformational changes of both the ligand and the protein in a simulated biological environment (typically water) over nanoseconds or longer.

    Key parameters analyzed during MD simulations include:

    Root Mean Square Deviation (RMSD) : This metric is used to measure the average change in the displacement of a selection of atoms over time, providing insight into the stability of the protein-ligand complex. A stable RMSD suggests the system has reached equilibrium.

    Root Mean Square Fluctuation (RMSF) : RMSF is calculated for individual residues or parts of the ligand to identify flexible regions. This can reveal which parts of the compound or protein are most mobile during the simulation.

    By running simulations, researchers can observe how this compound adapts its conformation within the binding site and how the protein itself might adjust to accommodate the ligand, which is crucial for understanding the binding mechanism.

    A critical application of MD simulations is to assess the stability of the interactions between a ligand and its protein target. While docking provides a static snapshot of binding, MD simulations reveal whether these interactions are maintained over time.

    Throughout a simulation, one can monitor specific interactions, such as:

    Hydrogen Bonds : The formation and breaking of hydrogen bonds between the ligand and protein can be tracked to determine their occupancy and importance for stable binding.

    Hydrophobic Contacts : The persistence of contacts between nonpolar groups on the ligand and protein is a key indicator of stability.

    Binding Free Energy Calculations : Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to snapshots from the MD trajectory to calculate the binding free energy, providing a more refined estimate of binding affinity and stability.

    The results from these analyses would indicate whether this compound is likely to form a stable, long-lived complex with a target protein, a key characteristic of an effective drug molecule.

    Simulation ParameterDescriptionTypical Use in Analysis
    Simulation TimeThe duration of the simulation (e.g., 100 nanoseconds).Ensures adequate sampling of molecular motions.
    RMSDRoot Mean Square Deviation of atomic positions.Assesses the overall stability of the protein-ligand complex.
    RMSFRoot Mean Square Fluctuation of individual atoms/residues.Identifies flexible regions of the ligand and protein.
    Hydrogen Bond OccupancyThe percentage of simulation time a specific H-bond exists.Quantifies the stability of key polar interactions.
    MM/PBSA Binding EnergyAn end-point free energy calculation.Estimates the binding affinity and identifies key energetic contributions.

    Note: This table describes typical parameters and their uses in MD simulation analysis.

    Biological Activities and Mechanistic Insights in Vitro Studies

    Antimicrobial Research Pathways

    The antimicrobial potential of quinoline-based compounds has been extensively investigated, revealing a broad spectrum of activity against various pathogenic microorganisms.

    Quinoline (B57606) derivatives, particularly the 4-quinolone class, have demonstrated significant antibacterial properties. Research has shown that these compounds are active against both Gram-positive and Gram-negative bacteria. In many Gram-negative bacteria, resistance to moderate levels of quinolones often arises from mutations in the gyrase A protein. nih.gov For some Gram-positive bacteria, the primary resistance mechanism involves changes in topoisomerase IV. nih.gov

    Studies on various quinolinequinones revealed significant activity primarily against Gram-positive strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov Some of these molecules displayed antibacterial potency equal to the reference drug cefuroxime-Na against S. aureus. nih.gov However, in the same study, the tested quinolinequinones showed no significant inhibitory activity against the selected Gram-negative bacteria. nih.gov Staphylococcus aureus is a Gram-positive bacterium known for causing a wide range of infections and its ability to rapidly develop antibiotic resistance. nih.gov

    Table 1: Antibacterial Spectrum of Related Quinoline Compounds

    The investigation into quinoline derivatives extends to their potential as antifungal agents. Studies have evaluated their efficacy against clinically relevant fungi such as Candida albicans and Aspergillus niger. Certain coumarin hybrid molecules, which share structural similarities with quinolones, have displayed good antifungal activity against both Aspergillus niger and Candida albicans when compared to the standard drug fluconazole. mdpi.com

    Research on a series of quinolinequinones indicated that some compounds in the class exhibited antifungal activity. nih.gov Specifically, two of the tested quinolinequinones were as effective as the reference drug Clotrimazole against Candida albicans. nih.gov C. albicans and A. niger are common pathogenic fungi, with various plant extracts and synthetic compounds being tested for inhibitory activity against them. nih.govresearchgate.net

    Table 2: Antifungal Activity of Related Quinoline Compounds

    The primary mechanism of antibacterial action for 4-quinolone compounds is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

    Fluoroquinolones function by binding to and stabilizing the enzyme-DNA complex. youtube.com This action traps the enzymes on the DNA, leading to the release of double-strand DNA breaks, which are fatal to the bacterium. nih.govresearchgate.net The inhibition of these enzymes rapidly halts bacterial DNA synthesis, leading to a cessation of growth and ultimately cell death. youtube.comnih.gov

    For many gram-negative bacteria, DNA gyrase is the primary target for quinolones. youtube.com In contrast, for some gram-positive bacteria, topoisomerase IV is the preferential target. nih.govyoutube.com This differential targeting contributes to the broad spectrum of activity seen in this class of compounds.

    Anticancer Potential and Molecular Pathways

    Beyond their antimicrobial properties, quinoline derivatives have emerged as a promising scaffold for the development of anticancer agents. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines through diverse molecular mechanisms.

    The cytotoxic effects of quinoline-related compounds have been evaluated against a panel of human cancer cell lines. Studies have shown that these compounds can significantly reduce the viability of breast cancer cell lines, including the estrogen receptor (ER)-positive MCF-7 and the triple-negative MDA-MB-231 lines. nih.govnanomedicine-rj.com For example, certain 4-aminoquinoline derivatives have been shown to sensitize these breast cancer cells to other inhibitors, enhancing cell killing. nih.gov

    The cytotoxic activity is often dose-dependent, with higher concentrations leading to increased cell death. mdpi.com Research on various synthetic compounds has established their potential to inhibit proliferation in these cell lines, providing a basis for further development.

    Table 3: In Vitro Cytotoxicity of Related Compounds in Human Cancer Cell Lines

    A key mechanism underlying the anticancer activity of quinoline derivatives is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells. For instance, 8-methoxyflindersine, a quinoline alkaloid, was found to induce apoptosis and cell cycle disorder in colorectal cancer cells. nih.gov The induction of apoptosis is a critical goal of many cancer therapies. mdpi.com

    Apoptosis is often mediated through the intrinsic mitochondrial pathway, which can be activated by various stimuli. mdpi.com This process involves the regulation of pro-apoptotic and anti-apoptotic proteins. Studies have shown that effective compounds can increase the expression of pro-apoptotic genes like bax and p53 while decreasing the expression of anti-apoptotic genes like bcl2. nih.gov

    In addition to apoptosis, these compounds can modulate the cell cycle, leading to arrest at specific phases such as G1, S, or G2/M. nih.gov By disrupting the normal progression of the cell cycle, these agents prevent cancer cells from dividing and proliferating. nih.govresearchgate.net For example, treatment with certain extracts can increase the percentage of cells in the Sub-G1 phase, which is indicative of apoptotic cells. nih.govresearchgate.net

    Characterization of Specific Enzyme Targets in Cancer Pathways (e.g., HER2, EGFR, Aurora Kinases, Ribonucleotide Reductase, Matrix Metalloproteinases, Topoisomerase-I)

    The quinoline scaffold, a core component of 8-Ethoxy-2-methylquinolin-4-ol, is a well-established framework in the design of anticancer agents that target various enzymatic pathways crucial for cancer cell proliferation and survival. mdpi.com While direct studies on this compound's interaction with all the listed enzymes are not extensively detailed, research on related quinolinol and quinoline derivatives provides significant insights into the potential mechanisms of action.

    HER2 and EGFR: The Epidermal Growth Factor Receptor (EGFR) family, which includes HER2, plays a vital role in cellular proliferation and is a key target in cancer therapy. researchgate.netgoogle.com Overexpression of EGFR is a common driver in many cancers. nih.gov Quinoline derivatives have been investigated as EGFR inhibitors. For instance, certain N-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which incorporate a related heterocyclic system, have shown inhibitory activity against EGFR kinase. researchgate.net The therapeutic targeting of EGFR kinases has demonstrated significant benefits in patients with certain types of malignancies. researchgate.net

    Aurora Kinases: Aurora kinases are essential serine/threonine kinases that regulate mitosis, and their overexpression is implicated in the development of various carcinomas, making them validated drug targets. researchgate.netnih.gov Studies on gefitinib-resistant head and neck squamous cell carcinoma (HNSCC) cells, which no longer depend on EGFR signaling, have shown them to be vulnerable to inhibitors of cell division, such as Aurora kinase inhibitors (AKIs). nih.gov This suggests a potential therapeutic strategy involving the dual inhibition of EGFR and Aurora kinases. In fact, a combination of EGFR and Aurora-A kinase (AURKA) inhibitors has shown promising activity in clinical trials for non-small cell lung cancer (NSCLC). nih.gov

    Ribonucleotide Reductase: This enzyme is essential for DNA synthesis and repair, making it a target for cancer chemotherapy. A meta-analysis of metabolic enzyme expression in various cancers identified ribonucleotide reductase as a consistently over-expressed enzyme in tumors. nih.gov

    Topoisomerase-I and -II: Topoisomerases are critical enzymes that manage DNA topology during replication and transcription. Targeting these enzymes is an effective cancer chemotherapy strategy. nih.gov While many clinically active drugs target Topoisomerase-II to generate enzyme-mediated DNA damage, the broader class of quinoline compounds has also been explored for topoisomerase inhibition. nih.gov

    The potential of quinolinol derivatives to act as covalent inhibitors allows them to target a broad range of enzymes in pathways necessary for cancer cell growth, potentially overcoming the limitations of therapies that target single kinases. mdpi.com

    Enzyme TargetRole in CancerRelevance of Quinoline/Related Scaffolds
    HER2/EGFRSignal transduction, cell proliferation, differentiation. researchgate.netDerivatives have been developed as potent EGFR kinase inhibitors. researchgate.net
    Aurora KinasesRegulation of mitosis, chromosome segregation. researchgate.netInhibitors are effective in cancer cells, especially those resistant to EGFR inhibitors. nih.gov Dual inhibition with EGFR is a promising strategy. nih.gov
    Ribonucleotide ReductaseDNA synthesis and repair.Identified as a consistently over-expressed enzyme in multiple cancer types. nih.gov
    Topoisomerase-I/IIManages DNA supercoiling during replication and transcription.Established target for anticancer drugs; quinoline-based compounds are among those investigated. nih.gov

    Strategies for Overcoming Multidrug Resistance (MDR) in Cancer

    Multidrug resistance (MDR) is a primary obstacle in cancer treatment, often linked to the overexpression of ATP-binding cassette (ABC) drug efflux pumps like P-glycoprotein (P-gp). nih.gov An emerging strategy to combat MDR involves developing compounds that exhibit collateral sensitivity, meaning they are more toxic to MDR cancer cells than to their drug-sensitive parental cells. nih.gov

    Derivatives of 8-hydroxyquinoline (B1678124) have been specifically developed to target MDR cancer cells. nih.gov Research on certain 8-hydroxyquinoline Mannich base compounds has shown that their toxicity is enhanced in MDR cancer cells. nih.gov For example, 5-chloro substituted amino acid conjugates of 8-hydroxyquinoline derivatives displayed moderate cytotoxicity against parental uterine sarcoma cells but demonstrated increased anticancer activity on the corresponding MDR cell lines that express the ABCB1 transporter. nih.gov This suggests that the quinoline scaffold can be modified to create agents that effectively combat resistant tumors. The mechanism for this enhanced activity in some cases is hypothesized to involve the generation of reactive oxygen species (ROS), as MDR cells can have higher basal ROS levels and increased sensitivity to ROS-inducing agents. nih.gov

    Antiviral Investigations: Focus on HIV-1 Latency Reactivation

    A significant barrier to eradicating HIV-1 is the virus's ability to establish a latent reservoir in host cells, which is unaffected by conventional antiretroviral therapy. nih.govresearchgate.net The "shock and kill" strategy aims to reactivate these latent proviruses using Latency-Reversing Agents (LRAs), making the infected cells visible to the immune system for elimination. rsc.org Quinoline derivatives have emerged as a promising class of LRAs. rsc.orgnih.gov For example, 8-Methoxy-6-methylquinolin-4-ol was identified as a compound capable of reactivating latent proviruses both in vitro and ex vivo. nih.gov Similarly, 4-phenylquinoline-8-amine was identified as a novel LRA candidate that could induce efficient HIV-1 reactivation, particularly in combination with PKC agonists like Prostratin. nih.govresearchgate.net

    Inhibition of Histone Deacetylases (HDACs)

    The acetylation state of histones plays a crucial role in regulating gene transcription, including that of the latent HIV-1 provirus. nih.gov Histone deacetylases (HDACs) contribute to a condensed chromatin structure that represses HIV-1 transcription. nih.gov Therefore, HDAC inhibitors are a major class of LRAs being investigated. rsc.org They work by promoting a more open chromatin state, facilitating access for transcription factors. nih.gov

    To leverage this mechanism, quinoline-based compounds have been designed to incorporate the zinc-binding group characteristic of HDAC inhibitors. rsc.org Studies on certain 2-methylquinoline (B7769805) derivatives revealed that they could reactivate latent HIV-1 through a dual mechanism that includes the inhibition of HDACs. rsc.orgrsc.org

    Modulation of Host Transcription Factors and Cellular Pathways (e.g., NFAT, P-TEFb)

    Reactivation of latent HIV-1 is dependent on the activation of host cell transcription factors and pathways. The Nuclear Factor of Activated T-cells (NFAT) is one such factor required for early HIV-1 gene expression. rsc.org Certain quinoline derivatives have been shown to reactivate HIV-1 latency by engaging the NFAT pathway. rsc.orgrsc.org

    The Positive Transcription Elongation Factor b (P-TEFb) is another critical host factor. It is normally sequestered in an inactive state within the 7SK snRNP complex. rsc.orgnih.gov The release of P-TEFb is essential for efficient HIV-1 transcription elongation. rsc.org Research has demonstrated that some 2-methylquinoline derivatives can reactivate HIV-1 transcription by promoting the release of P-TEFb from this inactive complex. rsc.orgrsc.org

    Interaction with Bromodomain and Extraterminal (BET) Proteins (e.g., BRD4)

    Bromodomain and Extraterminal (BET) proteins, particularly BRD4, are epigenetic "readers" that recognize acetylated histones and recruit transcriptional machinery to gene promoters. nih.govnih.gov BRD4 is a key co-activator for HIV-1 transcription and plays a role in recruiting P-TEFb to the viral promoter. nih.govnih.gov Consequently, BET inhibitors are being explored as LRAs.

    The compound 8-Methoxy-6-methylquinolin-4-ol, a structural analog of this compound, was identified as a BRD4 inhibitor that can reactivate latent HIV-1. nih.gov This finding highlights the potential for quinolinol compounds to function as LRAs by targeting the BET family of proteins. nih.gov

    MechanismDescriptionRelevance of Quinoline Derivatives
    HDAC InhibitionPromotes open chromatin structure, allowing transcription of the HIV-1 provirus. nih.govQuinoline analogues have been designed as HDAC inhibitors to reactivate latent HIV-1. rsc.orgrsc.org
    NFAT Pathway ModulationActivates the NFAT transcription factor, which is required for early HIV-1 gene expression.Certain derivatives have been shown to reactivate HIV-1 through the NFAT pathway. rsc.orgrsc.org
    P-TEFb ReleaseReleases the P-TEFb complex from its inactive state, enabling HIV-1 transcription elongation. nih.govSome quinoline compounds can induce P-TEFb release, promoting viral transcription. rsc.orgrsc.org
    BET/BRD4 InhibitionDisrupts the interaction of BRD4 with acetylated histones, impacting transcriptional activation. nih.govA quinolinol analogue, 8-Methoxy-6-methylquinolin-4-ol, functions as a BRD4 inhibitor to reverse latency. nih.gov

    Other Investigated Biological Activities

    The 8-hydroxyquinoline moiety, present in this compound, is a versatile pharmacophore known for a wide spectrum of biological activities beyond anticancer and antiviral effects. nih.gov Compounds containing this nucleus have been explored for various therapeutic applications. These include potential use as antimicrobial and antifungal agents. nih.gov Furthermore, the unique chemical properties of this scaffold have led to investigations into its role as a multifunctional agent for the treatment of neurodegenerative conditions such as Alzheimer's disease, where derivatives have been evaluated for their ability to inhibit Aβ aggregation, act as antioxidants, and function as biometal chelators. researchgate.net

    Anti-inflammatory Properties and Mechanisms

    While direct studies on this compound are not extensively detailed in the available literature, the broader class of quinoline derivatives has been the subject of significant research for its anti-inflammatory potential. researchgate.net These compounds are known to target several key pharmacological pathways involved in the inflammatory response. nih.gov The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate the production and activity of pro-inflammatory mediators.

    Mechanistic studies on various quinoline-based compounds have revealed several key pathways through which they exert their anti-inflammatory effects. A primary mechanism is the inhibition of inflammatory enzymes such as Cyclooxygenase (COX). nih.govnih.gov Additionally, quinoline derivatives have been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govepa.gov This suppression is often achieved by modulating critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. nih.govnih.gov The pharmacological activity and target specificity of these derivatives are highly dependent on the nature and position of substituents on the quinoline ring. nih.gov For instance, some derivatives have been found to significantly inhibit the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in macrophage cell lines in a dose-dependent manner. epa.gov

    Antitubercular Activity Against Mycobacterium tuberculosis

    The 8-hydroxyquinoline (8-HQ) scaffold, the parent structure of this compound, is recognized as a privileged structure in medicinal chemistry with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net Numerous studies have demonstrated that 8-HQ and its analogs exhibit significant bactericidal activity against replicating M. tuberculosis. nih.gov

    The primary mechanism of action for the antitubercular activity of the 8-hydroxyquinoline series is linked to copper-mediated toxicity. acs.org These compounds act as copper ionophores, chelating extracellular copper ions and transporting them into the mycobacterial cell. asm.org This leads to an increase in the intracellular concentration of labile copper ions, which disrupts metal homeostasis and generates reactive oxygen species (ROS), ultimately causing bacterial cell death. acs.orgasm.org The activity of 8-HQs is potent, with several analogs showing minimum inhibitory concentrations (MIC) below 5 µM. nih.govacs.org The efficacy is highly dependent on the presence of copper; in copper-depleted media, the antitubercular activity is significantly reduced. acs.org

    Structure-activity relationship (SAR) studies have shown that substitutions on the quinoline ring significantly influence the compound's potency. For example, small substitutions at the C5 position have been found to result in the most potent activity, while substitutions at the C2 position generally decrease potency. nih.govresearchgate.net

    Table 1: Minimum Inhibitory Concentration (MIC90) of Selected 8-Hydroxyquinoline Analogs Against M. tuberculosis
    CompoundSubstitutionMIC90 (µM)Reference
    8-hydroxyquinoline (Unsubstituted)None3.6 nih.gov
    5,7-Dichloro-8-hydroxy-2-methylquinoline5,7-dichloro; 2-methyl0.1 nih.gov
    Compound 4 (from study)5-nitro4.7 nih.gov
    Compound 24 (from study)2-styryl2.7 nih.gov

    Metal-Coordinating Properties and Potential for Corrosion Inhibition

    8-Hydroxyquinoline and its derivatives, including this compound, are well-established as effective corrosion inhibitors for various metals and alloys, such as steel, aluminum, and copper, in corrosive environments. researchgate.net This inhibitory potential stems from their strong coordination and chelation behaviors. researchgate.net The molecular structure of these compounds features nitrogen and oxygen heteroatoms with nonbonding electrons, which can coordinate strongly with the vacant d-orbitals of metal atoms on the surface. researchgate.netmdpi.com

    This coordination leads to the formation of a stable, protective layer or film on the metal surface. mdpi.comtandfonline.com This film acts as a barrier, isolating the metal from the aggressive corrosive medium and thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net Consequently, 8-hydroxyquinoline derivatives are typically classified as mixed-type inhibitors. researchgate.netmdpi.com The effectiveness of the inhibition is influenced by the specific functional groups attached to the quinoline core. researchgate.net

    The mechanism by which 8-hydroxyquinoline derivatives inhibit corrosion is through adsorption onto the metal surface. researchgate.net This adsorption process involves the interaction between the inhibitor molecule and the metal. The presence of heteroatoms (N, O) and π-electrons in the aromatic rings of the quinoline structure facilitates this interaction. najah.edu

    The adsorption can be described as a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), often referred to as physiochemisorption. researchgate.net Physisorption occurs via electrostatic interactions between charged inhibitor molecules and the charged metal surface. In acidic solutions, the quinoline nitrogen can become protonated, facilitating its adsorption onto a negatively charged metal surface (covered by anions from the acid). tandfonline.com Chemisorption involves the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. najah.edu

    Studies have shown that the adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.netfigshare.com Molecular dynamics simulations and quantum chemical studies have further revealed that protonated 8-hydroxyquinoline derivatives tend to adsorb in a flat or parallel orientation on the metal surface, maximizing surface coverage and the formation of a compact protective barrier. acs.org

    Future Directions and Research Perspectives

    Rational Design and Synthesis of Advanced 8-Ethoxy-2-methylquinolin-4-ol Derivatives with Enhanced Potency and Selectivity

    Future research will likely focus on the rational design and synthesis of novel derivatives of this compound to enhance its biological efficacy and target selectivity. rsc.org This approach moves beyond traditional screening methods by employing computational tools and a deep understanding of structure-activity relationships (SAR) to predict how modifications to the molecule will affect its interaction with biological targets. nih.govgeneonline.com

    Key strategies for the rational design of advanced derivatives include:

    Computational Modeling and Molecular Docking: These in silico techniques can be used to predict the binding affinity of novel this compound analogs to specific protein targets. researchgate.netnih.gov By understanding these interactions at a molecular level, chemists can design modifications that optimize binding and, consequently, biological activity.

    Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different functional groups at various positions on the quinoline (B57606) ring influence the compound's potency and selectivity is crucial. nih.gov For instance, modifying the ethoxy group or introducing different substituents on the benzene (B151609) or pyridine (B92270) ring could lead to derivatives with improved pharmacokinetic and pharmacodynamic properties. nih.gov

    Hybrid Molecule Synthesis: The creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores is a promising strategy. nih.gov This approach can lead to compounds with dual modes of action or enhanced activity against drug-resistant targets.

    The synthesis of these rationally designed derivatives will leverage modern synthetic organic chemistry techniques, including efficient methods for the functionalization of the quinoline core. nih.govmdpi.com The goal is to create a library of novel compounds with tailored properties for specific therapeutic applications.

    Design StrategyObjectivePotential Outcome
    Computational Modeling Predict binding affinity to biological targets.Design of molecules with higher potency.
    SAR Studies Understand the influence of functional groups on activity.Optimization of pharmacokinetic properties.
    Hybrid Molecule Synthesis Combine pharmacophores for dual action.Overcoming drug resistance.

    Deeper Mechanistic Elucidation of Compound Interactions at the Molecular and Cellular Levels

    A fundamental understanding of how this compound exerts its biological effects is critical for its future development. While the broader class of quinoline derivatives is known to interact with various cellular targets, the specific mechanisms of action for this particular compound remain largely unexplored.

    Future research in this area should focus on:

    Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that this compound interacts with. Quinolines are known to target a range of proteins, including kinases, DNA gyrase, and reverse transcriptase. nih.govresearchgate.netneliti.com

    Elucidation of Signaling Pathways: Investigating the downstream effects of the compound's interaction with its molecular target(s). This includes studying its impact on key cellular signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation. rsc.orgnih.gov

    Advanced Imaging Techniques: Employing high-resolution microscopy and other imaging modalities to visualize the subcellular localization of the compound and its effects on cellular morphology and function.

    A thorough understanding of the molecular and cellular mechanisms will not only validate the therapeutic potential of this compound but also inform the rational design of more effective and less toxic derivatives.

    Research AreaMethodologyExpected Insights
    Target Identification Affinity chromatography, ProteomicsPinpointing the specific biological molecules the compound binds to.
    Pathway Analysis Western blotting, Gene expression profilingUnderstanding the downstream cellular effects of compound binding.
    Cellular Imaging Confocal microscopy, Electron microscopyVisualizing the compound's location and impact within the cell.

    Exploration of Synergistic Effects of the Compound with Existing Therapeutic Modalities

    Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. plos.org Investigating the synergistic potential of this compound with existing drugs could lead to more effective treatment regimens with reduced side effects. mdpi.commdpi.com

    Future research directions in this domain include:

    In Vitro Synergy Screening: Systematically testing the combination of this compound with a panel of approved drugs (e.g., antibiotics, chemotherapeutics) against relevant cell lines or microbial strains. The checkerboard method is a common technique used to assess synergistic, additive, or antagonistic interactions. plos.org

    Mechanism of Synergy: Once synergistic combinations are identified, further studies will be needed to understand the underlying mechanisms. For example, this compound might inhibit a resistance mechanism, making a pathogen more susceptible to an existing antibiotic, or it could target a parallel signaling pathway to a cancer drug, leading to enhanced cell killing.

    In Vivo Combination Studies: Promising synergistic combinations identified in vitro should be further evaluated in animal models to assess their efficacy and safety in a whole-organism context.

    The discovery of synergistic interactions could repurpose existing drugs and provide new therapeutic options for challenging diseases.

    Expanding Research into Novel Applications beyond Biological Systems, including Materials Science and Catalysis

    The chemical properties of the quinoline scaffold suggest that this compound and its derivatives may have applications beyond the realm of medicine. The aromatic, heterocyclic nature of quinolines imparts them with interesting electronic and optical properties. nih.govmdpi.com

    Potential future research in non-biological applications includes:

    Materials Science: Quinoline derivatives have been explored for their use in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and smart materials. mdpi.com The specific substitutions on this compound could be fine-tuned to optimize its photophysical properties for such applications.

    Catalysis: The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, and quinoline derivatives have been used in various catalytic processes. mdpi.commdpi.com Research could explore the use of this compound or its derivatives as ligands or catalysts in organic synthesis. For instance, a modified 8-hydroxy-2-methylquinoline has been used to create a reusable heterogeneous catalyst. researchgate.netrsc.org

    Exploring these novel applications could lead to the development of new technologies and further highlight the versatility of the this compound chemical scaffold.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 8-Ethoxy-2-methylquinolin-4-ol, and how can reaction conditions be optimized for yield and purity?

    • Methodology : Synthesis typically involves nucleophilic substitution on a quinoline scaffold. For example, introducing the ethoxy group at position 8 via reactions with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification often employs column chromatography or crystallization. Yield optimization may require controlling reaction time, solvent polarity, and stoichiometry of reagents.
    • Key Considerations : Monitor intermediates using TLC/HPLC . Similar quinoline derivatives (e.g., 2-isopropyl-8-quinolinol) use demethylation steps with reagents like BBr₃ , which may apply here for functional group adjustments.

    Q. How can the structural and physicochemical properties of this compound be characterized?

    • Methodology :

    • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and purity. For example, methoxy protons in similar compounds resonate at δ 3.8–4.1 ppm .
    • Crystallography : Employ X-ray diffraction (using SHELX software ) to resolve bond angles and spatial arrangements.
    • Thermal Analysis : Determine melting points via DSC; related compounds (e.g., 6-Methoxy-2-methylquinolin-4-ol) melt at 180–200°C .
      • Data Interpretation : Compare experimental results with computational predictions (e.g., DFT calculations) to validate structure .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

    • Case Study : While some quinoline derivatives show antitumor activity (e.g., 2-Methyl-4-phenylquinolin-8-ol ), others exhibit antimicrobial effects . Contradictions may arise from assay conditions (e.g., cell line specificity) or substituent interactions.
    • Methodology :

    • Dose-Response Studies : Test across multiple concentrations to establish EC₅₀ values.
    • Target Binding Assays : Use SPR or ITC to quantify interactions with enzymes/receptors .
    • Comparative SAR : Synthesize analogs (e.g., varying ethoxy/methyl groups) to isolate bioactive moieties .

    Q. How can computational methods predict the reactivity and binding modes of this compound with biological targets?

    • Methodology :

    • Molecular Docking : Use AutoDock or Schrödinger to model interactions with targets (e.g., topoisomerase II). For example, 8-methoxyquinoline derivatives bind via π-π stacking and hydrogen bonds .
    • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
    • QSAR Models : Train algorithms on datasets of quinoline bioactivity to predict IC₅₀ values .

    Q. What experimental designs mitigate challenges in studying this compound’s stability under physiological conditions?

    • Challenges : Hydrolysis of ethoxy groups or oxidation of methyl substituents may alter activity.
    • Solutions :

    • Stability Assays : Incubate the compound in PBS or serum at 37°C, monitoring degradation via LC-MS .
    • Prodrug Approaches : Modify labile groups (e.g., ester-protected ethoxy) to enhance metabolic stability .

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